molecular formula C11H12O B8660543 2-(1H-Inden-1-yl)ethan-1-ol CAS No. 37867-98-4

2-(1H-Inden-1-yl)ethan-1-ol

Cat. No.: B8660543
CAS No.: 37867-98-4
M. Wt: 160.21 g/mol
InChI Key: BHLPXOCOLGSUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Inden-1-yl)ethan-1-ol is an organic compound featuring an indene core fused to an ethanol moiety. The indene system consists of a bicyclic structure with a benzene ring fused to a cyclopentene ring. The ethanol group is attached to the 1-position of the indene framework. While the provided evidence lacks direct data on this compound, its structure can be inferred from its name and compared to structurally related molecules such as indole- or imidazole-containing ethanol derivatives.

Properties

CAS No.

37867-98-4

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2-(1H-inden-1-yl)ethanol

InChI

InChI=1S/C11H12O/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-6,10,12H,7-8H2

InChI Key

BHLPXOCOLGSUHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(C=CC2=C1)CCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 2-(1H-Inden-1-yl)ethan-1-ol, differing primarily in their aromatic/heterocyclic cores:

Compound Name Core Structure Molecular Formula Molecular Weight Key Substituents CAS Number References
2-(1H-Indol-1-yl)ethanol Indole C₁₀H₁₁NO 161.20 Ethanol at N1-position 121459-15-2
2-(1H-Indol-3-yl)ethan-1-ol Indole C₁₀H₁₁NO 161.20 Ethanol at C3-position N/A
2-(6-Methyl-1H-indol-3-yl)acetic acid Indole C₁₁H₁₁NO₂ 189.21 Acetic acid at C3, methyl at C6 52531-20-1
2-Amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol Imidazole C₆H₁₁N₃O 141.17 Amino group, methyl at N1 1506269-93-7

Physicochemical Properties

  • Polarity: Ethanol derivatives with indole/indene cores exhibit moderate polarity due to hydroxyl and aromatic groups, influencing solubility in polar solvents.
  • Stability : Indole derivatives like 2-(1H-Indol-3-yl)ethan-1-ol are stable under standard conditions but may degrade in strong acidic/basic environments .
  • Spectroscopic Data : For example, 2-(4-bromo-2-methoxyphenyl)ethan-1-ol (23) was characterized via NMR and LC-MS, with methyl group chemical shifts reported at δ 1.20–1.50 ppm .

Key Differences

  • Reactivity : Indene’s conjugated diene system may confer unique reactivity (e.g., Diels-Alder participation) compared to indole’s aromatic heterocycle.
  • Biological Activity : Indole derivatives often interact with tryptophan-associated pathways, while imidazole analogs target metal-binding enzymes or receptors .

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